N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
Emergence of Pyrazole-Thiazole Carboxamides as Novel Antifungal Agents
Pyrazole-thiazole carboxamides represent a strategic fusion of two heterocyclic systems known for their bioactivity. Pyrazole derivatives, such as fluxapyroxad, have demonstrated efficacy against fungal pathogens by targeting SDH, a critical enzyme in mitochondrial respiration. Thiazole rings, meanwhile, enhance membrane permeability and metabolic stability, as seen in commercial fungicides like thifluzamide. The hybridization of these systems creates synergistic effects, improving binding affinity and resistance management.
The synthesis of N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide follows a modular approach:
- Pyrazole core formation : Cyclocondensation of hydrazine hydrate with β-keto esters or chalcones yields 5-trifluoromethylpyrazole intermediates, leveraging electron-withdrawing groups to stabilize the ring.
- Thiazole integration : Coupling the pyrazole core with 4-phenyl-1,3-thiazole-2-amine via carboxamide linkages introduces conformational rigidity.
- N-methylation : Terminal methylation of the carboxamide group optimizes lipophilicity and systemic translocation in plant tissues.
Table 1. Antifungal activity of pyrazole-thiazole hybrids against key pathogens
| Compound Class | Target Pathogens | EC₅₀ (mg/L) | Mechanism |
|---|---|---|---|
| Pyrazole carboxylates | Botrytis cinerea | 0.40–3.54 | SDH inhibition |
| Thiazole carboxamides | Valsa mali | 0.32–9.19 | Membrane disruption |
| Hybrid derivatives | Fusarium graminearum | 27.8–38.1% | Dual-mode action |
The trifluoromethyl group at the pyrazole C5 position enhances electronegativity, promoting hydrogen bonding with SDH’s ubiquinone-binding site. Molecular docking studies of analogous compounds reveal interactions with conserved residues (TRP-173, SER-39) in SDH’s subunit B, explaining their nanomolar-level efficacy.
Structural Evolution of SDH Inhibitors in Crop Protection
SDH inhibitors (SDHIs) have evolved from early benzamide derivatives to complex heterocyclic hybrids. Boscalid, a diphenylamine-carboxamide, pioneered this class but faced resistance due to single-target action. Subsequent generations incorporated pyrazole and thiazole rings to broaden target engagement:
Key structural advancements :
- Pyrazole carboxylates : Introduced by Xia et al., these derivatives replaced benzamide’s phenyl groups with pyrazole rings, improving steric complementarity with SDH’s hydrophobic pockets.
- Thiazole appendages : Cheng et al. demonstrated that thiazole-substituted carboxamides like compound 6i inhibit Valsa mali with EC₅₀ values ≤1.97 mg/L, outperforming boscalid by 4.6-fold.
- Trifluoromethyl optimization : Fluorine atoms at pyrazole C5 increase metabolic stability, as evidenced by N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide’s resistance to cytochrome P450 degradation.
Table 2. Comparative SDH inhibition of carboxamide derivatives
| Compound | IC₅₀ (μM) | Target Pathogen | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Boscalid | 14.4 | Botrytis cinerea | -8.2 |
| Thifluzamide | 17.3 | Rhizoctonia solani | -9.1 |
| Hybrid pyrazole-thiazole | 5.6 | B. cinerea | -10.4 |
The title compound’s design addresses SDH’s genetic variability by engaging multiple subdomains:
Properties
IUPAC Name |
N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS/c1-19-13(23)10-7-20-22(12(10)15(16,17)18)14-21-11(8-24-14)9-5-3-2-4-6-9/h2-8H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTZATXNDOPQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the phenyl and trifluoromethyl groups. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of appropriate precursors such as thioamides and α-haloketones to form the thiazole core.
Substitution Reactions: Subsequent steps may involve nucleophilic substitution reactions to introduce the phenyl group at the 4-position of the thiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace certain atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, thiazole derivatives have shown a range of activities, including antimicrobial, antifungal, and anticancer properties. N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide may be studied for its potential biological activities and therapeutic applications.
Medicine: In medicine, this compound could be explored for its potential use in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industry, thiazole derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. The compound's unique properties may make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substitutions in three regions: (1) the pyrazole core, (2) the thiazole/phenyl substituents, and (3) the carboxamide side chain. Key comparisons are summarized below:
Substituent Variations on the Pyrazole Core
Heterocycle Modifications
- Thiazole vs. Pyrazole : Replacing the thiazole (e.g., in ) with pyrazole (as in N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide) reduces electronegativity, altering electronic interactions in target binding .
Carboxamide Side Chain Variations
- Methyl vs. Trifluoromethylbenzyl : The benzyl-substituted analog in (N-[3-(trifluoromethyl)benzyl]) introduces bulkier hydrophobic groups, likely enhancing target affinity but reducing metabolic clearance rates .
- Chlorophenyl Carbamate: ’s phenoxy-carbamate derivative demonstrates how carbamate groups can alter hydrolysis susceptibility compared to stable carboxamides .
Research Implications
For example:
- Kinase Inhibition : Thiazole-pyrazole hybrids often target ATP-binding pockets in kinases .
Biological Activity
N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a compound with the molecular formula and CAS number 321998-58-7, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and implications in various fields such as antifungal and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.34 g/mol |
| CAS Number | 321998-58-7 |
| Purity | >90% |
Synthesis of the Compound
The synthesis of N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The introduction of the thiazole and pyrazole moieties is key to achieving the desired biological activity. Various synthetic routes have been explored to optimize yield and purity, with characterization performed using techniques such as NMR spectroscopy and mass spectrometry.
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar pyrazole derivatives. For instance, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Specific compounds exhibited over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. Compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer . A notable study reported that compounds with structural similarities to N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide exhibited significant antiproliferative effects, with IC50 values indicating potent activity against cancer cells .
The precise mechanism by which N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide exerts its biological effects remains an area of active research. Initial findings suggest that the compound may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins, as well as inhibiting specific kinases involved in cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antifungal Efficacy : A study synthesized various pyrazole derivatives and tested their antifungal properties against Gibberella zeae, revealing that certain modifications significantly enhanced activity .
- Anticancer Screening : A series of pyrazole-based compounds were evaluated for their cytotoxicity against multiple cancer cell lines. Results indicated that modifications in the phenyl ring significantly influenced anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and what are the critical reaction conditions?
- Methodology : Multi-step synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, thiazole derivatives, and trifluoromethyl-containing reagents. Key steps include:
- Formation of the pyrazole core via cyclization using reagents like POCl₃ or DMF-DMA (dimethylformamide dimethyl acetal) .
- Introduction of the 4-phenylthiazole moiety via Suzuki coupling or nucleophilic substitution .
- Methylation at the pyrazole N-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
- Critical Considerations :
- Purity of intermediates (monitored by TLC/HPLC).
- Temperature control during exothermic reactions (e.g., cyclization steps).
- Use of anhydrous solvents (e.g., DMF, THF) to avoid side reactions .
Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?
- Methodology :
- Solvent Systems : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to the pyrazole or thiazole rings without disrupting pharmacophores .
- Data Table :
| Solvent/Additive | Solubility (mg/mL) | Compatibility with Assays |
|---|---|---|
| DMSO | 50–100 | Limited to ≤1% v/v |
| PEG-400 | 20–30 | Cell toxicity risk |
| HP-β-CD | 10–15 | Broad compatibility |
| Data inferred from analogous pyrazole derivatives . |
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., trifluoromethyl at C5, thiazole at C1) .
- HPLC-MS : Purity assessment and molecular ion verification (expected [M+H]⁺ ~412.3 g/mol) .
- XRD : Single-crystal X-ray diffraction for absolute configuration validation .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve contradictions in reported biological activity?
- Methodology :
- Use SHELXL for refining crystal structures to identify conformational flexibility or binding motifs. For example:
- Compare active vs. inactive analogs to pinpoint critical bond angles/distances in the thiazole-pyrazole scaffold .
- Analyze π-π stacking or hydrogen-bonding interactions with target proteins (e.g., kinases) .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog Synthesis : Modify substituents systematically:
- Replace 4-phenylthiazole with 4-pyridylthiazole to assess hydrogen-bonding capacity .
- Vary trifluoromethyl position (C3 vs. C5) to evaluate steric effects .
- Biological Testing : Use high-throughput screening (HTS) against target panels (e.g., kinase inhibitors) with dose-response curves (pIC₅₀ ± SEM) .
- Data Contradiction Analysis : If C5-trifluoromethyl analogs show inconsistent activity, validate via molecular dynamics simulations to assess binding pocket compatibility .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed during preclinical development?
- Methodology :
- Prodrug Design : Convert the carboxamide to ester prodrugs for improved oral bioavailability .
- Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots (e.g., thiazole ring oxidation) .
- Key Parameters :
- Plasma half-life (t₁/₂) in rodent models.
- AUC (area under the curve) comparisons for lead vs. prodrug .
Q. What computational approaches predict off-target interactions for this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Glide to screen against databases like ChEMBL or PubChem .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., ATP-binding pockets) .
- Validation : Cross-check predictions with experimental selectivity profiles (e.g., kinase panel screens) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
